1-Butene, 1-bromo-, (Z)-
Overview
Description
“1-Butene, 1-bromo-, (Z)-” is a chemical compound with the molecular formula CHBr . It is an isomer of butene (butylene) and is classified as a linear alpha-olefin (terminal alkene) .
Molecular Structure Analysis
The molecular structure of “1-Butene, 1-bromo-, (Z)-” involves a double bond, which is characteristic of alkenes . The E/Z system is used to describe the geometry of the compound . In this system, the two groups at each end of the double bond are analyzed and ranked using the Cahn-Ingold-Prelog (CIP) rules .Safety and Hazards
Mechanism of Action
Target of Action
(Z)-1-Bromo-1-butene, also known as 1-Bromo-3-butene, is a chemical compound with the molecular formula C4H7Br . It is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals
Mode of Action
The mode of action of (Z)-1-Bromo-1-butene is largely dependent on the specific reaction it is involved in. As a brominated alkene, it can participate in various types of reactions, including electrophilic addition and radical reactions . In electrophilic addition reactions, the bromine atom can act as an electrophile, reacting with nucleophilic double bonds in other compounds . In radical reactions, the bromine atom can be abstracted to form a reactive allylic radical .
Biochemical Pathways
The specific biochemical pathways affected by (Z)-1-Bromo-1-butene depend on the context of its use. For instance, in the synthesis of pharmaceuticals or agrochemicals, it can be involved in the formation of various bioactive compounds . .
Pharmacokinetics
The pharmacokinetics of (Z)-1-Bromo-1-butene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, lipophilic molecule, it is likely to have good bioavailability and can be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biological system in which it is present .
Result of Action
The result of (Z)-1-Bromo-1-butene’s action is the formation of new compounds through chemical reactions. For example, it has been used in the double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine, a type of biotoxin . The exact molecular and cellular effects would depend on the specific compounds formed and their biological activity.
Action Environment
The action, efficacy, and stability of (Z)-1-Bromo-1-butene can be influenced by various environmental factors. These include the presence of other reactants, temperature, pH, and solvent conditions. For instance, the E/Z configuration of the compound can affect its reactivity and the products formed . Additionally, certain reaction conditions can favor the formation of one product over another.
Properties
IUPAC Name |
(Z)-1-bromobut-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPSPHPKXTPA-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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